1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one
Overview
Description
“1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one” is a chemical compound with the CAS number 133053-92-6 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of organic compounds known as valine and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen . The InChI code for this compound is 1S/C11H12N2O3/c1-8-9 (12-7-3-6-11 (12)14)4-2-5-10 (8)13 (15)16/h2,4-5H,3,6-7H2,1H3 .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. The ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed .Physical and Chemical Properties Analysis
The predicted properties of “this compound” include a boiling point of 473.5±33.0 °C, a density of 1.306±0.06 g/cm3, and a pKa of -1.25±0.20 .Scientific Research Applications
Synthesis and Material Applications
A study by Variş et al. (2006) focused on the synthesis of a new soluble conducting polymer using a mixture of isomers, including compounds related to 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one. This polymer showed promise in electrochromic devices due to its suitable switching ability and stability, indicating potential applications in smart windows and displays. The polymer's characteristics were analyzed using various spectroscopic and microscopic techniques, revealing a π-π* transition and an electronic band gap suitable for electrochromic applications (Variş et al., 2006).
Organic Chemistry and Catalysis
In the realm of organic chemistry, a study by Kaur et al. (2018) explored the use of a novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate as an efficient organocatalyst for asymmetric Michael addition reactions. This research highlights the versatility of pyrrolidine-based compounds in catalyzing key organic reactions, leading to high yields and excellent stereoselectivity. The catalyst facilitated the addition of cyclic and acyclic ketones to nitroolefins, demonstrating its potential in synthesizing biologically active compounds and pharmaceutical intermediates (Kaur et al., 2018).
Chemical Reactions and Mechanisms
Research by Singh et al. (2006) described the reduction of the secondary nitro group in specific 3-aryl-2-methylene-4-nitroalkanoates to synthesize substituted 2-pyrrolidinones and indoles. This study provides insight into the chemical transformations and reactivity of nitro-containing pyrrolidine derivatives, showcasing their utility in creating diverse heterocyclic compounds. The reduction reactions were carried out using various reducing agents, leading to different products and showcasing the chemical versatility of pyrrolidine derivatives (Singh et al., 2006).
Future Directions
The future directions for “1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is ongoing interest in designing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-9(12-7-3-6-11(12)14)4-2-5-10(8)13(15)16/h2,4-5H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDYBEUZEJYYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265108 | |
Record name | 1-(2-Methyl-3-nitrophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-92-6 | |
Record name | 1-(2-Methyl-3-nitrophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133053-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methyl-3-nitrophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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